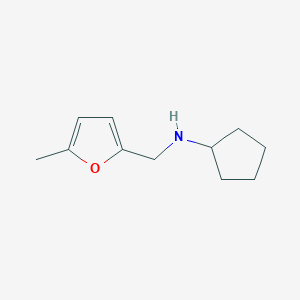
2-BROMO-3-METHYLBENZYL CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methylbenzyl chloride: is an organic compound with the molecular formula C8H8BrCl . It is a derivative of benzyl chloride, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2-Bromo-3-methylbenzoic acid: One common method to synthesize 2-Bromo-3-methylbenzyl chloride involves the reaction of 2-Bromo-3-methylbenzoic acid with thionyl chloride or oxalyl chloride.
From 2-Bromo-3-methylbenzyl alcohol: Another method involves the conversion of 2-Bromo-3-methylbenzyl alcohol to this compound using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-3-methylbenzyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 2-Bromo-3-methylbenzyl alcohol, 2-Bromo-3-methylbenzyl amine.
Oxidation: 2-Bromo-3-methylbenzoic acid, 2-Bromo-3-methylbenzaldehyde.
Reduction: 3-Methylbenzyl chloride.
Scientific Research Applications
Chemistry: 2-Bromo-3-methylbenzyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of polymers and resins.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzyl compounds on biological systems. It is also used in the synthesis of biologically active molecules and potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flame retardants, plasticizers, and surfactants. It is also used in the manufacture of photographic chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylbenzyl chloride involves its reactivity as an electrophile due to the presence of the electron-withdrawing bromine and chlorine atoms. These atoms make the benzyl carbon highly susceptible to nucleophilic attack. The compound can react with nucleophiles to form various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Benzyl chloride: Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.
2-Bromo-4-methylbenzyl chloride: Similar structure but with the methyl group at the fourth position, leading to different reactivity and steric effects.
3-Bromo-2-methylbenzyl chloride: Similar structure but with the bromine and methyl groups swapped, affecting the compound’s reactivity and applications.
Uniqueness: 2-Bromo-3-methylbenzyl chloride is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This positioning influences its reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
1261520-36-8 |
|---|---|
Molecular Formula |
C8H8BrCl |
Molecular Weight |
219.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



